DIETHYL (CBZ-AMINOMETHYL)PHOSPHONATE
Description
Overview of Organophosphorus Compounds in Contemporary Academic Research
Organophosphorus compounds are a broad class of chemicals that feature a phosphorus atom. wikipedia.org Their diverse applications stem from the variable oxidation states of phosphorus and its ability to form a wide array of chemical bonds. wikipedia.orglongdom.org In academic research, these compounds are extensively studied for their roles as reagents in fundamental organic transformations, such as the Wittig reaction for alkene synthesis and as phosphine (B1218219) ligands in homogeneous catalysis. wikipedia.orgfrontiersin.org
The field has seen significant advancements, with ongoing research focused on developing novel synthetic methodologies, creating new series of phosphorus-containing compounds, and modifying existing structures to enhance their utility. longdom.org Researchers are particularly interested in creating efficient and environmentally friendly reaction protocols for the synthesis of valuable organophosphorus compounds. longdom.orgnih.gov
Table 1: Key Areas of Organophosphorus Compound Application
| Field | Examples of Applications |
| Agriculture | Herbicides (e.g., Glyphosate), Insecticides (e.g., Malathion) wikipedia.orgwikipedia.org |
| Medicine | Antiviral drugs (e.g., Tenofovir), Anticancer agents, Bisphosphonates for osteoporosis wikipedia.orgrsc.org |
| Organic Synthesis | Wittig reagents, Horner-Wadsworth-Emmons reagents, Ligands for catalysis wikipedia.orgfrontiersin.org |
| Materials Science | Flame retardants, Plasticizers, Metal extractants wikipedia.orgfrontiersin.org |
Chemical Significance of Phosphonates in Organic Synthesis
Phosphonates are a specific class of organophosphorus compounds characterized by a C-PO(OR)₂ group, where R is an organic substituent. wikipedia.org They are structurally analogous to carboxylic acids and their derivatives, with the tetrahedral phosphonate (B1237965) group replacing the planar carboxyl group. This structural similarity allows them to act as bioisosteres for phosphates in biological systems. wikipedia.orgresearchgate.net
In organic synthesis, phosphonates are highly valued as reagents, most notably in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes. uiowa.edu The synthesis of phosphonates themselves is a key area of research, with several established methods:
Michaelis-Arbuzov Reaction: This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate. wikipedia.orgyoutube.comresearchgate.net
Michaelis-Becker Reaction: In this method, a hydrogen phosphonate diester is deprotonated and the resulting anion is alkylated. wikipedia.org
Hirao Coupling: This palladium-catalyzed cross-coupling reaction involves dialkyl phosphites and aryl halides to produce aryl phosphonates. wikipedia.org
Phosphonates also exhibit strong chelating properties, binding effectively to metal ions, which is utilized in applications such as water softening and as contrast agents in medical imaging. wikipedia.orgatamanchemicals.com
Classification and General Structural Features of Aminoalkylphosphonates
Aminoalkylphosphonates are a significant subclass of phosphonates that contain an amino group attached to the alkyl chain. core.ac.uk They are considered structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the carboxylic acid moiety. core.ac.uksciforum.net This structural mimicry is the basis for much of their biological importance. sciforum.net
The general structure of an α-aminophosphonate features a phosphorus atom double-bonded to an oxygen atom and single-bonded to two alkoxy or aryloxy groups, and a carbon atom which is also bonded to an amino group and a variable substituent.
The synthesis of α-aminophosphonates is a major focus in organophosphorus chemistry, with two primary methods being the most widely employed:
Kabachnik-Fields Reaction: This is a three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. core.ac.uknih.gov There are two proposed mechanisms for this reaction: one proceeding through an imine intermediate and the other via an α-hydroxyphosphonate intermediate. core.ac.uk
Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to a pre-formed imine. core.ac.uknih.gov
Contextualization of Diethyl (Cbz-aminomethyl)phosphonate within Aminoalkylphosphonate Chemistry
This compound is a specific α-aminophosphonate that serves as a valuable building block in organic synthesis. The "Cbz" group (benzyloxycarbonyl) is a common amine-protecting group, making this compound a useful intermediate for the synthesis of more complex molecules, including peptides and other biologically active compounds.
The synthesis of this compound and related compounds often utilizes the foundational reactions of phosphonate chemistry. For instance, α-aminophosphonates bearing the Cbz protecting group have been synthesized through the enantioselective organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts. mdpi.com Furthermore, the synthesis of N-benzyloxycarbonylaminomethylphosphonic acid and its analogues has been achieved from Cbz-aminomethylphosphinic acid. arkat-usa.org These synthetic routes highlight the integration of protecting group strategies with fundamental phosphonate-forming reactions to access specific and functionally rich target molecules like this compound.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(diethoxyphosphorylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO5P/c1-3-18-20(16,19-4-2)11-14-13(15)17-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUPSJJDKODNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl Cbz Aminomethyl Phosphonate
Established Synthetic Routes to α-Aminophosphonates
The synthesis of α-aminophosphonates, a class of compounds to which Diethyl (Cbz-aminomethyl)phosphonate belongs, is primarily achieved through several key reactions. These methods provide the foundational chemistry for constructing the characteristic N-C-P(O) framework. arkat-usa.org
Michaelis-Arbuzov Reaction Approaches
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond. wikipedia.org The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, which proceeds through an SN2 attack by the nucleophilic phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) ester. organic-chemistry.org
For the synthesis of α-aminophosphonates, a common strategy involves the use of an N-protected halomethylamine derivative. For instance, a compound like N-(chloromethyl)benzyl carbamate (B1207046) could theoretically react with triethyl phosphite. The high temperatures often required for the Michaelis-Arbuzov reaction (typically 120-160 °C) can be a limitation. wikipedia.org A variation of this reaction involves the use of silyl (B83357) phosphites, which can alter the reactivity profile of the alkyl halides. organic-chemistry.org Another approach is the palladium-catalyzed cross-coupling of H-phosphonates with benzyl (B1604629) halides, offering a milder alternative to the traditional thermal conditions. beilstein-journals.org
A notable application of this type of chemistry is the reaction of 2,6-dichloropurine (B15474) with triethyl phosphite at 160 °C, which results in the formation of a purinylphosphonate, demonstrating the formation of a C-P bond at an sp2-hybridized carbon. mdpi.com
Kabachnik-Fields Reaction Variants
The Kabachnik-Fields reaction is a highly efficient one-pot, three-component condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite. nih.govrgmcet.edu.in This reaction is one of the most direct and simplest methods for preparing α-aminophosphonates. mdpi.com The mechanism is believed to proceed through one of two main pathways, depending on the reactants and conditions. One pathway involves the initial formation of an imine from the amine and carbonyl compound, which then undergoes nucleophilic addition by the dialkyl phosphite (a Pudovik-type reaction). rgmcet.edu.inmdpi.com The alternative pathway involves the formation of an α-hydroxyphosphonate, which is subsequently substituted by the amine. rgmcet.edu.in
The reaction can be promoted by various catalysts, including Lewis acids (e.g., BF3·OEt2, ZnCl2, CeCl3), Brønsted acids, or simply by heating, sometimes under microwave irradiation to reduce reaction times. nih.govcore.ac.ukmdpi.com For example, a series of diethyl α-phenylamino-benzylphosphonates were synthesized in high yields (87-95%) using cerium chloride or cerium oxide as catalysts under solvent-free conditions. nih.gov The versatility of the Kabachnik-Fields reaction allows for the use of a wide range of substrates, including various amines and carbonyl compounds, to generate a diverse library of α-aminophosphonates. mdpi.com
Nucleophilic Substitution Reactions Involving Organophosphorus Reagents
The synthesis of α-aminophosphonates can also be achieved through nucleophilic substitution where an organophosphorus species acts as the nucleophile. These reactions are fundamental in building the phosphorus-containing backbone of the target molecule. The mechanism of nucleophilic substitution at a tetracoordinated phosphorus center can be either concerted (SN2-like) or stepwise, involving a pentacoordinate intermediate.
A relevant example is the synthesis of Cbz-aminomethylphosphonic acid from Cbz-aminomethylphosphinic acid. In this process, the phosphinic acid is oxidized, which can be viewed as a substitution at the phosphorus center. arkat-usa.org Another illustration is the reaction of diethyl (2-azido-2-benzoylaminomethyl) phosphonate with phenol, where the phenoxy group substitutes the azide, demonstrating a nucleophilic substitution at the α-carbon adjacent to the phosphorus atom. rgmcet.edu.in
Additions of P-H Functions to Carbon-Nitrogen Multiple Bonds
This method, often referred to as hydrophosphonylation or the Pudovik reaction, involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite, across a carbon-nitrogen double bond (imine or Schiff base). rgmcet.edu.in This reaction is a key step in one of the proposed mechanisms of the Kabachnik-Fields reaction. rgmcet.edu.inmdpi.com
The reaction can be catalyzed by both acids and bases. Lewis acids can activate the imine towards nucleophilic attack by the phosphite. core.ac.uk Alternatively, a base can deprotonate the dialkyl phosphite, increasing its nucleophilicity. The addition to pre-formed imines can sometimes lead to higher yields and diastereoselectivity compared to the one-pot Kabachnik-Fields reaction. rgmcet.edu.in The use of chiral catalysts, such as cinchona alkaloids, has enabled the development of enantioselective versions of this reaction, providing access to optically active α-aminophosphonates. semanticscholar.org
Specific Synthesis of this compound
The synthesis of the specific target molecule, this compound, can be accomplished through multi-step protocols that are designed to carefully construct the molecule and can be optimized for yield and purity.
Multi-step Reaction Protocols and Optimization
A likely synthetic route to this compound involves a multi-step sequence. One plausible approach begins with the protection of aminomethanol (B12090428) with benzyl chloroformate to form N-(hydroxymethyl)benzyl carbamate. This intermediate can then be converted to a more reactive species, such as N-(chloromethyl)benzyl carbamate, which subsequently undergoes an Arbuzov-type reaction with triethyl phosphite to yield the final product.
Another established method starts from Cbz-aminomethylphosphinic acid. This precursor can be oxidized to N-Benzyloxycarbonylaminomethylphosphonic acid. arkat-usa.org A specific protocol for this transformation involves heating a mixture of Cbz-aminomethyl phosphinic acid with DMSO and a catalytic amount of iodine in THF at 60 °C for 5 hours, affording the product in a high yield of 93%. arkat-usa.org The resulting phosphonic acid would then need to be esterified with ethanol (B145695) to produce the diethyl ester.
A direct synthesis of a related compound, (R)-Benzyl N-[1-(dimethoxyphosphoryl)ethyl]carbamate, has been achieved by the reaction of a phosphonium salt derived from N-benzyloxycarbonyl alanine (B10760859) (Cbz-Ala-OH) with dimethyl phosphite in the presence of a chiral catalyst. semanticscholar.org This highlights a strategy starting from a Cbz-protected amino acid. The reaction conditions for a similar synthesis of an N-Cbz protected phosphonate involved dissolving the starting phosphonium salt and dimethyl phosphite in toluene (B28343) at -70 °C in the presence of a catalyst and KOH, with reaction times extending over several days. semanticscholar.org
Optimization of these synthetic routes can involve screening different solvents, catalysts, reaction temperatures, and reaction times to maximize the yield and minimize side products. For instance, in the synthesis of related α-aminophosphonates via the Kabachnik-Fields reaction, catalyst- and solvent-free microwave-assisted conditions have been shown to be highly effective. rgmcet.edu.in
Below is a table summarizing various synthetic approaches relevant to the formation of α-aminophosphonates, which could be adapted for the synthesis of this compound.
| Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Product Type | Yield (%) | Reference |
| Michaelis-Arbuzov | 2,6-Dichloropurine, Triethyl phosphite | - | 160 °C, 3 h | Purinylphosphonate | 82 | mdpi.com |
| Kabachnik-Fields | Aniline derivatives, Benzaldehydes, Diethyl phosphite | CeCl₃ or CeO₂ | Solvent-free | Diethyl α-phenylamino-benzylphosphonates | 87-95 | nih.gov |
| Oxidation | Cbz-aminomethyl phosphinic acid | DMSO, I₂ | THF, 60 °C, 5 h | N-Benzyloxycarbonylaminomethylphosphonic acid | 93 | arkat-usa.org |
| Nucleophilic Addition | N-Cbz-Ala-derived phosphonium salt, Dimethyl phosphite | Chiral Quaternary Ammonium Salt, KOH | Toluene, -70 °C, 3 days | (R)-Benzyl N-[1-(dimethoxyphosphoryl)ethyl]carbamate | 84 | semanticscholar.org |
| Kabachnik-Fields | Benzylamine, Formaldehyde (B43269), Diethyl phosphite | Microwave | Solvent-free | Diethyl α-benzylaminomethylphosphonate | High | rgmcet.edu.in |
Utilization of Precursors (e.g., Phosphonic Acid Diethyl Ester, Benzyl Chloroformate)
A common and effective route to this compound involves the reaction of key precursors such as phosphonic acid diethyl ester (diethyl phosphite) and benzyl chloroformate. The synthesis generally proceeds through the formation of an aminomethylphosphonate (B1262766) backbone, followed by the protection of the amino group.
One established method is the Kabachnik–Fields reaction, which is a one-pot synthesis of α-aminophosphonates. gjesr.com This reaction typically involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. In the context of this compound, a variation of this reaction would be employed where a suitable nitrogen source is reacted with formaldehyde and diethyl phosphite. The resulting aminomethylphosphonate is then protected with benzyl chloroformate (Cbz-Cl) in the presence of a base to yield the desired product.
Another approach involves the initial N-protection of an amino-starting material, followed by phosphonylation. For instance, glycine (B1666218) can be N-protected with benzyl chloroformate to form N-Cbz-glycine. Subsequent reaction steps can then introduce the phosphonate moiety. A related synthesis involves reacting glycine with formaldehyde and diethyl phosphite, followed by acidification and extraction to yield diethyl N-carboxymethyl-aminomethyl-phosphonate. prepchem.com
The choice of precursors is critical for the efficiency of the synthesis. Diethyl phosphite is a readily available and reactive phosphorus source. Benzyl chloroformate is a widely used reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, known for its stability under various conditions and its selective removal. total-synthesis.commasterorganicchemistry.com
The reaction conditions for these syntheses are typically mild, though they may require careful control of temperature and pH to maximize yield and minimize side reactions. The use of different solvents and bases can also influence the outcome of the reaction. gjesr.com
Synthetic Pathways Originating from Cbz-aminomethylphosphinic Acid
An alternative and valuable synthetic route to this compound starts from Cbz-aminomethylphosphinic acid. arkat-usa.orgsemanticscholar.org This method highlights the versatility of phosphinic acids as precursors in the synthesis of more complex phosphonic acid derivatives.
The core of this synthetic strategy involves the oxidation of the phosphorus center of Cbz-aminomethylphosphinic acid. A reported method utilizes a mixture of dimethyl sulfoxide (B87167) (DMSO) and iodine in tetrahydrofuran (B95107) (THF) to achieve this transformation. arkat-usa.orgsemanticscholar.org The reaction is heated to facilitate the oxidation, and upon completion, the desired N-benzyloxycarbonylaminomethylphosphonic acid is obtained in high yield after purification. arkat-usa.orgsemanticscholar.org
To obtain the diethyl ester, the resulting phosphonic acid can be esterified using standard procedures. This two-step process, oxidation followed by esterification, provides a controlled pathway to the target molecule.
Furthermore, Cbz-aminomethylphosphinic acid itself can be prepared and then used as a versatile building block for not only the phosphonic acid but also for its thio, seleno, and borane (B79455) analogs. arkat-usa.orgsemanticscholar.org This underscores the importance of this precursor in generating a library of related compounds for further study. The stability of these analogs varies, with the boranephosphonate showing the most stability. arkat-usa.org
The synthesis originating from Cbz-aminomethylphosphinic acid offers a reliable method for producing this compound, particularly when precise control over the introduction of the phosphonate group is required.
Role of Protecting Group Strategies in N-Protected Aminophosphonate Synthesis
The synthesis of N-protected aminophosphonates relies heavily on the strategic use of protecting groups to shield the reactive amine functionality during various chemical transformations. The choice of protecting group is dictated by its stability under specific reaction conditions and the ease and selectivity of its removal.
Application of the Benzyloxycarbonyl (Cbz) Group for Amine Protection
The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas, is a cornerstone in peptide synthesis and has found extensive application in the synthesis of N-protected aminophosphonates. total-synthesis.com Its popularity stems from its robustness towards a wide range of reagents and conditions, coupled with its straightforward removal under specific, mild conditions. total-synthesis.commasterorganicchemistry.com
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as a carbonate or an organic base. total-synthesis.com This reaction is generally efficient and leads to the formation of a stable carbamate linkage. The Cbz group is stable to both acidic and basic conditions, which allows for subsequent chemical modifications on other parts of the molecule without affecting the protected amine. total-synthesis.com
In the context of this compound synthesis, the Cbz group effectively protects the primary amine, preventing it from participating in unwanted side reactions during the introduction or modification of the phosphonate moiety. This protection is crucial for achieving high yields and purity of the final product. The Cbz group's stability allows for a variety of synthetic routes to be explored, including those involving strong nucleophiles or electrophiles.
The use of the Cbz group has been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control over reactive functional groups is paramount. numberanalytics.com
Selective Deprotection Methodologies for Cbz
A key advantage of the Cbz protecting group is the availability of selective methods for its removal, which can be performed without affecting other sensitive functional groups within the molecule.
The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). total-synthesis.commasterorganicchemistry.com The process is highly efficient and proceeds under neutral pH, making it compatible with a wide array of functional groups. masterorganicchemistry.com The byproducts of this reaction are toluene and carbon dioxide, which are easily removed. Transfer hydrogenation, using hydrogen donors like triethylsilane in the presence of a palladium catalyst, offers an alternative to using gaseous hydrogen. organic-chemistry.org
While hydrogenolysis is the standard, other methods for Cbz deprotection have been developed to address substrates that are sensitive to catalytic hydrogenation. Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been shown to effectively and selectively cleave the Cbz group, even in the presence of other reducible groups. organic-chemistry.orgnih.gov Another approach involves the use of trimethylsilyl (B98337) iodide (TMSI). researchgate.net
Furthermore, nucleophilic deprotection protocols have been developed. For instance, a combination of 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide can readily deprotect Cbz-protected amines. researchgate.net For certain heteroaromatic carbamates, base-catalyzed methanolysis provides a mild and selective deprotection method. researchgate.net
The availability of these diverse deprotection strategies enhances the utility of the Cbz group, allowing for its strategic removal at the desired stage of a complex synthesis.
Stereoselective and Asymmetric Synthetic Approaches to Aminoalkylphosphonates
The biological activity of aminoalkylphosphonates is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods to produce enantiomerically pure compounds is of significant importance.
Implementation of Chiral Auxiliaries and Organocatalysts
Chiral Auxiliaries:
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. numberanalytics.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral aminoalkylphosphonates.
The use of chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes is a well-established method in asymmetric synthesis. nih.gov For example, Evans' oxazolidinones and Corey's chiral auxiliaries have been instrumental in achieving high levels of stereocontrol in various reactions. nih.gov In the synthesis of aminoalkylphosphonates, a chiral auxiliary can be attached to the amine or another part of the molecule to influence the stereoselective addition of the phosphonate group or other subsequent reactions. The diastereomeric intermediates formed can often be separated, and subsequent cleavage of the auxiliary provides the desired enantiomer.
Organocatalysts:
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a complementary approach to metal-based catalysis and biocatalysis. unl.ptnih.gov Organocatalysts are small, chiral organic molecules that can catalyze enantioselective transformations. They are often more stable, less toxic, and easier to handle than their metal-containing counterparts. nih.gov
In the context of aminoalkylphosphonate synthesis, chiral organocatalysts have been employed to facilitate the enantioselective addition of phosphites to imines (a variation of the Pudovik reaction). mdpi.com Chiral Brønsted acids, Brønsted bases, and phase-transfer catalysts have all been investigated for their ability to induce stereoselectivity. rsc.org For instance, Cinchona alkaloid derivatives have been used as chiral catalysts for the stereoselective α-amidoalkylation of dimethyl phosphite. mdpi.com These catalysts can activate the substrates through hydrogen bonding and create a chiral environment that favors the formation of one enantiomer over the other.
The development of bifunctional organocatalysts, which possess both an acidic and a basic site, has also shown promise in asymmetric synthesis. nottingham.ac.uk These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent enantioselectivities. The ongoing research in this area continues to provide more efficient and selective methods for the synthesis of chiral aminoalkylphosphonates. unl.ptresearchgate.net
Enantioselective Michael Additions and Hydrophosphonylation Processes
The synthesis of enantiomerically enriched α-aminophosphonates, including this compound, represents a significant area of research due to their roles as structural mimics of α-amino acids and their potential biological activities. Among the various synthetic strategies, enantioselective Michael additions and hydrophosphonylation reactions have emerged as powerful tools for establishing the crucial stereocenter at the α-carbon. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the addition of a phosphorus nucleophile to an electrophilic C=N or C=C bond.
A prevalent and highly effective strategy for the asymmetric synthesis of α-aminophosphonates is the hydrophosphonylation of imines. This reaction, often referred to as the aza-Pudovik reaction, involves the addition of a dialkyl phosphite to an imine, catalyzed by a chiral entity. The development of chiral Brønsted acids has provided a significant breakthrough in this field, enabling highly enantioselective additions to a range of imine substrates. nih.govchemtube3d.com These catalysts function by activating the imine through protonation, thereby facilitating nucleophilic attack by the phosphite within a chiral environment. The stereoselectivity is governed by the specific interactions between the substrate, the nucleophile, and the chiral catalyst, often involving a well-organized transition state. nih.gov
While direct asymmetric hydrophosphonylation of the transient N-Cbz-imine of formaldehyde presents challenges, researchers have developed effective alternative approaches. One successful method involves the use of chiral auxiliaries attached to the imine nitrogen. This auxiliary directs the stereoselective addition of the phosphite, and is subsequently removed and replaced with the desired protecting group, such as Cbz. For instance, chiral N-phosphonyl imines have been utilized as effective electrophiles in diastereoselective hydrophosphonylation reactions. nih.govresearchgate.net The chiral N-phosphonyl group guides the facial selectivity of the phosphite addition, leading to the formation of the α-aminophosphonate product with high diastereomeric excess. The chiral auxiliary can then be cleaved and the resulting primary amine protected with a Cbz group to yield the target compound in enantiomerically enriched form. nih.gov
The choice of base and reaction conditions has been shown to be critical for achieving high diastereoselectivity in these systems. nih.gov For example, using lithium hexamethyldisilazide (LiHMDS) to generate the lithium phosphite nucleophile has proven effective in reactions with chiral N-phosphonyl imines. nih.govresearchgate.net
Table 1: Diastereoselective Hydrophosphonylation of a Chiral N-Phosphonyl Imine
| Entry | Chiral Auxiliary on Imine | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | N-Benzyl | LiHMDS | THF | -78 | 85 | 73:27 | nih.gov |
| 2 | N,N-Diisopropyl | LiHMDS | THF | -78 | 94 | 99:1 | nih.gov |
| The product from Entry 2 was subsequently converted to its N-Cbz derivative to confirm the absolute configuration. |
Another key strategy is the use of organocatalysis with achiral imines. Chiral organocatalysts, such as those derived from cinchona alkaloids or BINOL, create a chiral pocket that directs the enantioselective addition of the phosphite to the imine. Thiourea-based bifunctional catalysts are particularly effective, activating the imine through hydrogen bonding while simultaneously delivering the phosphite nucleophile.
In a related approach, stable surrogates for reactive imines, such as N-carbamoyl N,O-acetals, have been developed for use in asymmetric Mannich reactions. nih.gov These bench-stable compounds can generate the corresponding N-Cbz imine in situ, which then reacts with a nucleophile in the presence of a chiral catalyst. This methodology provides a practical route to chiral β-amino carbonyl compounds and could be conceptually extended to hydrophosphonylation reactions for the synthesis of enantiomerically enriched α-aminophosphonates.
While less direct for the synthesis of the title compound, enantioselective Michael additions of phosphonates to activated olefins are also a viable pathway for constructing chiral phosphonate derivatives. researchgate.netrsc.org For instance, the Michael addition of diethyl cyanomethylphosphonate to chalcones, catalyzed by bifunctional cinchona alkaloids, yields precursors to α-substituted β-aminophosphonates. researchgate.net This demonstrates the utility of organocatalyzed Michael additions in creating C-P bonds with high enantioselectivity. The application of this methodology to a suitable Michael acceptor bearing a masked or precursor amino group could provide an alternative route to the target molecule.
Table 2: Enantioselective Organocatalytic α-Amidoalkylation of Dimethyl Phosphite
| Entry | Substrate (N-Acylamino phosphonium salt) | Catalyst | Base | Yield (%) | Enantiomeric Excess (ee, %) | Ref |
| 1 | N-Cbz protected | Hydroquininium Bromide | KOH | 84 | 73 | nih.gov |
| 2 | N-Boc protected | Hydroquininium Bromide | KOH | 93 | 72 | nih.gov |
| This reaction represents an α-amidoalkylation, which is mechanistically related to the hydrophosphonylation of an in-situ generated N-acylimine equivalent. |
Chemical Reactivity and Transformations of Diethyl Cbz Aminomethyl Phosphonate
Reactions at the Phosphonate (B1237965) Moiety
The diethyl phosphonate group is a key reactive center in the molecule. It consists of a pentavalent phosphorus atom (P(V)) double-bonded to an oxygen atom and single-bonded to a carbon atom and two ethoxy groups. While the phosphorus is in a high oxidation state, the ester groups are susceptible to various transformations, including hydrolysis and substitution.
Direct oxidation at the pentavalent phosphorus center of a phosphonate is uncommon as it is already in a stable, high oxidation state. However, oxidative transformations can be performed on the broader α-aminophosphonate structure, typically following the deprotection of the amine. For instance, the primary amine resulting from the removal of the Cbz group can undergo oxidative deamination to yield an α-ketophosphonate. A method for this conversion involves the use of zinc dichromate trihydrate (ZnCr₂O₇·3H₂O) under solvent-free conditions at room temperature. researchgate.net This reaction effectively transforms a variety of α-aminophosphonates into their corresponding α-ketophosphonates in high yields. researchgate.net Although this reaction is not a direct oxidation of the starting Cbz-protected compound, it represents a key oxidative transformation accessible from this scaffold.
The hydrolysis of diethyl phosphonates to the corresponding phosphonic acid is a fundamental transformation. This process typically occurs under acidic conditions and proceeds in a stepwise manner. nih.govnih.gov The two ethyl ester groups are cleaved sequentially, with the cleavage of the second ester being the rate-determining step. nih.gov
A significant advancement in phosphonate chemistry is the ability to chemoselectively activate one of the ethyl ester groups for nucleophilic substitution. This allows for the synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates, which are of considerable interest for biological applications. researchgate.net
A mild and efficient method for the chemoselective activation of diethyl phosphonates involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a promoter like 2-iodopyridine. researchgate.net This process transforms one of the ethoxy groups into a highly reactive leaving group. The proposed mechanism suggests that the phosphonate oxygen attacks the triflic anhydride to form a phosphonium (B103445) ion. Subsequent addition of a chloride source, such as tetraethylammonium (B1195904) chloride (TEAC), generates a transient and highly reactive monochlorophosphonyl intermediate in situ, which is then readily attacked by a nucleophile. researchgate.net This method is notable for its mild conditions and tolerance of various functional groups, including esters and nitriles. researchgate.net
Once the phosphonate is activated, a wide variety of nucleophiles can be employed to displace the activated ethoxy group, leading to the formation of diverse phosphonylated products. researchgate.net
Oxygen-Based Nucleophiles: Alcohols and phenols can be used as nucleophiles to generate mixed phosphonates. The reaction typically requires deprotonation of the alcohol with a base, such as sodium hydride (NaH), prior to its addition to the activated phosphonate. A range of alcohols, from simple to more complex ones like propargyl alcohol, participate efficiently in this reaction. researchgate.net
Sulfur-Based Nucleophiles: Thiols (mercaptans) are effective nucleophiles for creating phosphonothioates. Both aliphatic thiols (e.g., decanethiol, benzyl (B1604629) mercaptan) and aryl thiols react smoothly with the activated phosphonate to yield the corresponding products. researchgate.net
Nitrogen-Based Nucleophiles: The synthesis of phosphonamidates is achieved using nitrogen-based nucleophiles. Sulfonamides, upon deprotonation with NaH, serve as competent nucleophiles. researchgate.net Amines, including cyclic amines like morpholine (B109124) and piperazine, as well as acyclic amines like benzylamine, can be used as their lithium amides to afford the corresponding phosphonamidates in good yields. researchgate.net
Carbon-Based Nucleophiles: Carbon-carbon bond formation at the phosphorus center can be accomplished using terminal alkynes as carbon nucleophiles. The alkyne is first deprotonated with a strong base like n-butyllithium (n-BuLi) to form an acetylide, which then attacks the activated phosphonate to yield an alkynylphosphinate. researchgate.net
The table below summarizes representative examples of nucleophilic substitution on an activated diethyl phosphonate platform.
| Nucleophile Type | Specific Nucleophile | Product Class | Reported Yield |
|---|---|---|---|
| Oxygen | Phenol | Mixed Phosphonate | High |
| Oxygen | Propargyl alcohol | Mixed Phosphonate | Good |
| Sulfur | Decanethiol | Phosphonothioate | Good |
| Sulfur | Benzyl mercaptan | Phosphonothioate | Good |
| Nitrogen | Morpholine | Phosphonamidate | Very Good |
| Nitrogen | Benzylamine | Phosphonamidate | Good |
| Carbon | Phenylacetylene | Phosphinate | Good |
| Carbon | Triisopropylsilylacetylene | Phosphinate | Excellent (90%) |
Chemoselective Activation and Subsequent Substitution Reactions
Reactivity Pertaining to the Cbz-Protected Amine Moiety
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of conditions, including those that are weakly acidic or basic. mdpi.com This stability allows for extensive modification of the phosphonate moiety without affecting the protected amine.
The primary reaction of the Cbz group is its removal (deprotection) to liberate the free amine. The most common method for Cbz deprotection is catalytic hydrogenolysis. mdpi.comacs.org This reaction is typically carried out using a palladium catalyst, often palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). acs.org The process is clean, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts. mdpi.com Transfer hydrogenation, using a hydrogen donor like triethylsilane in the presence of Pd/C, can also be employed for this transformation under mild, neutral conditions. acs.org
While robust, the Cbz group can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid), although it is generally stable to the conditions used for the acid-catalyzed hydrolysis of the phosphonate esters. mdpi.com Its stability profile makes it an excellent choice for syntheses requiring sequential reactions at the phosphorus and nitrogen centers of the molecule. The deprotected primary amine becomes a nucleophilic site for further functionalization, such as the oxidative deamination described previously or acylation reactions.
Functionalization of the Amine Functionality
The amine group in Diethyl (Cbz-aminomethyl)phosphonate, protected by the Cbz group, can undergo further functionalization. While the Cbz group provides stability and is a common protecting group in peptide synthesis, its removal via hydrogenolysis reveals the primary amine, which can then be subjected to various transformations. orgsyn.org However, functionalization can also occur on the nitrogen atom of the Cbz-protected amine itself.
One of the key reactions involving similar α-aminophosphonate structures is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.gov While this compound is a product of such a reaction pathway, its N-H bond allows for further substitution reactions. For instance, it can be N-alkylated or N-acylated to introduce additional complexity.
Furthermore, the Cbz group itself can be swapped for other protecting groups. This is typically achieved by first removing the Cbz group through catalytic hydrogenation, which yields the free amine, Diethyl (aminomethyl)phosphonate. nih.govchemscene.comsigmaaldrich.com This free amine can then be readily acylated to install alternative protecting groups, as demonstrated in the synthesis of various Horner-Wadsworth-Emmons (HWE) reagents. orgsyn.org This two-step process allows for the synthesis of a diverse library of reagents tailored for specific synthetic needs. orgsyn.org
Table 1: Examples of Amine Functionalization via Cbz-Deprotection and Re-acylation This table illustrates the conversion of a Cbz-protected aminophosphonate to other N-acyl derivatives, a common strategy for modifying the amine functionality.
| Initial Reagent | Reaction Step 1 | Intermediate | Reaction Step 2 (Acylation with) | Final Product | Reference |
|---|---|---|---|---|---|
| Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate | H₂, Pd/C | Methyl 2-amino-2-(dimethoxyphosphinyl)acetate | Acetyl chloride | Methyl 2-acetylamino-2-(dimethoxyphosphinyl)acetate | orgsyn.org |
| Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate | H₂, Pd/C | Methyl 2-amino-2-(dimethoxyphosphinyl)acetate | Boc-anhydride | Methyl 2-(tert-butoxycarbonylamino)-2-(dimethoxyphosphinyl)acetate | orgsyn.org |
| Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate | H₂, Pd/C | Methyl 2-amino-2-(dimethoxyphosphinyl)acetate | Fmoc-chloride | Methyl 2-(Fmoc-amino)-2-(dimethoxyphosphinyl)acetate | orgsyn.org |
Transformations at the α-Carbon Position
The carbon atom situated between the nitrogen and phosphorus atoms (the α-carbon) is activated by both the phosphonate and the N-Cbz groups. This activation allows for the deprotonation of the α-hydrogen, generating a stabilized carbanion that is a potent nucleophile in several key carbon-carbon bond-forming reactions.
Utilization in Modified Wittig-Type Reactions (e.g., Horner-Wadsworth-Emmons Reaction)
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes, particularly α,β-unsaturated carbonyl compounds, with high stereocontrol. wikipedia.orgconicet.gov.ar The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org this compound is an excellent substrate for this reaction.
The process begins with the deprotonation of the α-carbon by a suitable base (e.g., NaH, BuLi, NaOMe) to form the corresponding phosphonate carbanion. organic-chemistry.org This carbanion is more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.org The subsequent reaction with a carbonyl compound, such as an aldehyde, leads to the formation of a Cbz-protected α,β-unsaturated amine derivative (an enamide). These products are valuable precursors for the synthesis of unnatural amino acids and peptidomimetics. orgsyn.org A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during aqueous workup, simplifying product purification. orgsyn.org The reaction generally favors the formation of the (E)-alkene, especially with aromatic aldehydes. wikipedia.org
Table 2: Horner-Wadsworth-Emmons Reaction with this compound This table shows the expected products from the reaction of the this compound-derived carbanion with various aldehydes.
| Phosphonate Reagent | Base | Carbonyl Compound | Expected (E)-Alkene Product | Reference |
|---|---|---|---|---|
| This compound | NaH | Benzaldehyde | Diethyl (E)-(2-(benzyloxycarbonylamino)vinyl)phosphonate | orgsyn.orgwikipedia.org |
| This compound | BuLi | 4-Chlorobenzaldehyde | Diethyl (E)-(2-(benzyloxycarbonylamino)-2-(4-chlorophenyl)vinyl)phosphonate | wikipedia.orgorganic-chemistry.org |
| This compound | KHMDS | Cyclohexanecarbaldehyde | Diethyl (E)-(2-(benzyloxycarbonylamino)-2-cyclohexylvinyl)phosphonate | conicet.gov.ar |
Participation in Michael Addition Reactions
The stabilized carbanion generated from the deprotonation of this compound at the α-position can also act as a nucleophile in Michael (or conjugate) addition reactions. rsc.org In this transformation, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). researchgate.net
This reaction is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks. The addition of the phosphonate carbanion to a Michael acceptor, such as an α,β-unsaturated ester, ketone, or nitrile, results in the formation of a new, functionalized phosphonate. rsc.org The effectiveness and outcome of the reaction can depend on the nature of the Michael acceptor, the substituents on the phosphonate, and the reaction conditions, including the choice of catalyst. rsc.org For instance, the conjugate addition of similar diethyl phosphonate anions to chalcones and other enones has been well-documented, often proceeding with high yields. researchgate.netrsc.org These reactions provide access to γ-functionalized aminophosphonates, which are precursors to substituted β-aminophosphonates. researchgate.net
Table 3: Michael Addition with this compound Anion This table illustrates the potential products formed from the Michael addition of the carbanion derived from this compound to various Michael acceptors.
| Michael Donor (from) | Michael Acceptor | Expected Adduct | Reference |
|---|---|---|---|
| This compound | Methyl acrylate | Methyl 3-(1-(benzyloxycarbonylamino)-1-(diethoxyphosphoryl)methyl)propanoate | rsc.org |
| This compound | Acrylonitrile | 4-(Benzyloxycarbonylamino)-4-(diethoxyphosphoryl)butanenitrile | rsc.org |
| This compound | Chalcone (1,3-Diphenyl-2-propen-1-one) | Diethyl (1-(benzyloxycarbonylamino)-2-benzoyl-1,3-diphenylpropyl)phosphonate | researchgate.netrsc.org |
| This compound | β-Nitrostyrene | Diethyl (1-(benzyloxycarbonylamino)-2-nitro-1-phenylethyl)phosphonate | mdpi.com |
Synthetic Utility of Diethyl Cbz Aminomethyl Phosphonate and Its Analogues
Precursor for the Synthesis of α-Aminophosphonic Acids and Derived Structures
Diethyl (Cbz-aminomethyl)phosphonate serves as a key precursor in the synthesis of α-aminophosphonic acids, which are important analogues of α-amino acids. mdpi.com These compounds exhibit a range of biological activities and are utilized in medicinal chemistry and agriculture. mdpi.commdpi.com The synthesis of α-aminophosphonic acids from this compound typically involves the deprotection of the Cbz (benzyloxycarbonyl) group and subsequent hydrolysis of the diethyl phosphonate (B1237965) esters.
One common strategy involves a three-component condensation reaction between benzyl (B1604629) carbamate (B1207046), an aldehyde, and diethyl phosphite (B83602) to form N-Cbz-protected diethyl 1-aminoalkylphosphonates. nih.gov These intermediates can then be converted to α-aminophosphonic acids. nih.gov Another approach utilizes the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov
The versatility of this compound extends to the synthesis of various derived structures. For instance, it can be used to prepare α-amino-gem-bisphosphonates, which are valuable synthons for more complex biologically active molecules. researchgate.net Furthermore, modifications of the phosphonate group can lead to the formation of phosphinic acid analogues. semanticscholar.org
Application in Phosphonopeptide Synthesis and Related Peptidomimetic Scaffolds
Phosphonopeptides, peptide analogues where an amide bond is replaced by a phosphonate linkage, have garnered significant interest as enzyme inhibitors and haptens for generating catalytic antibodies. nih.govresearchgate.net this compound and its analogues are crucial starting materials in the synthesis of these peptidomimetics. nih.govresearchgate.netmdpi.com
Strategies for Incorporation into Peptide Chains
Several strategies have been developed to incorporate the aminophosphonate moiety into peptide chains. A common method involves the conversion of N-Cbz-protected diethyl 1-aminoalkylphosphonates into the corresponding phosphonochloridates. nih.govmdpi.com These reactive intermediates can then be coupled with amino acid or peptide esters to form the desired phosphonopeptide. nih.govmdpi.com
For example, N-Cbz-protected diethyl 1-aminoalkylphosphonates can be selectively hydrolyzed to the corresponding monoesters, which are then treated with a chlorinating agent like thionyl chloride to generate the phosphonochloridate. mdpi.com Alternatively, diallyl N-Cbz aminomethylphosphonate (B1262766) can be converted to the corresponding allyl phosphonochloridate, which is then reacted with dipeptide allyl esters. nih.gov Deprotection of the allyl groups yields the final phosphonopeptide. nih.gov The use of different protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), has also been explored in phosphonopeptide synthesis. mdpi.com
Formation of Phosphonamidates and Phosphonothioates
The phosphonate moiety of this compound can be readily converted into phosphonamidates and phosphonothioates, further expanding its synthetic utility. Phosphonamidates are formed by the reaction of the corresponding phosphonochloridate with an amine, such as an amino acid ester. mdpi.comnih.gov This reaction is a cornerstone in the synthesis of phosphonopeptides containing a phosphonamidate bond. mdpi.com
The synthesis of phosphonothioates can be achieved through various methods. One approach involves the sulfurization of a phosphonochloridite intermediate, which is generated from an N-Boc protected 1-aminoalkylphosphinate. mdpi.com This one-pot activation-coupling-oxidation procedure provides a convenient route to phosphonothiopeptides. mdpi.com Another method involves the chemoselective activation of diethyl phosphonates with triflic anhydride (B1165640), followed by reaction with a thiol nucleophile. nih.gov
Role in the Preparation of Bioisosteric Analogues (e.g., Thiophosphonates, Boranephosphonates)
The phosphonate group can be replaced by bioisosteric analogues to modulate the biological activity and physicochemical properties of the parent molecule. This compound and its derivatives serve as starting points for the synthesis of such analogues, including thiophosphonates and boranephosphonates. semanticscholar.org
The synthesis of Cbz-aminomethylthiophosphonic acid can be achieved from Cbz-aminomethylphosphinic acid. semanticscholar.org The phosphinic acid is first silylated and then treated with elemental sulfur to yield the thiophosphonate after methanolysis. semanticscholar.org Thiophosphonates are relatively stable but can decompose in aqueous buffers to the corresponding phosphonic acid. semanticscholar.org
Similarly, Cbz-aminomethylboranephosphonic acid can be prepared from Cbz-aminomethylphosphinic acid. semanticscholar.org The synthesis involves the reaction of the silylated phosphinic acid with a borane (B79455) source, such as BH3·Me2S. semanticscholar.org Boranephosphonates have been found to be more stable than their thiophosphonate and selenophosphonate counterparts. semanticscholar.org
Contributions to the Synthesis of Complex Organic Architectures
Beyond its applications in peptide and bioisostere chemistry, this compound contributes to the synthesis of more complex organic structures. Its reactivity allows for its incorporation into a variety of molecular scaffolds.
For instance, it can be used in the synthesis of functionalized pyrrolidines and pyrrolidinones. mdpi.com The diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with an alkene can lead to the formation of isoxazolidine (B1194047) intermediates, which can then be further transformed into substituted pyrrolidines. mdpi.com Additionally, α-aminophosphonates derived from this compound can be used to synthesize phosphonolactams through intramolecular cyclization reactions. researchgate.net
Synthesis of α,β-Unsaturated Nitriles and Vinyl Phosphonates
This compound analogues can be utilized in the synthesis of α,β-unsaturated nitriles and vinyl phosphonates. For example, diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate can be synthesized from diethyl 1-(acetoxymethyl)vinylphosphonate. researchgate.net This brominated intermediate serves as a useful substrate for the synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates via an allylic rearrangement. researchgate.net
The synthesis of vinyl phosphonates can also be achieved through the reaction of 1-formyl benzyl phosphonate with a dialkyl phosphite sodium salt. kaist.ac.kr This reaction proceeds in high yield and provides a route to dialkyl phenyl alkenephosphonates. kaist.ac.kr Furthermore, poly(vinylphosphonates) have been synthesized and grafted onto nanoparticles, highlighting the utility of vinyl phosphonate monomers in materials science. nih.gov
Modular Approaches to Phosphonylated Frameworks
The strategic incorporation of phosphonate moieties into diverse molecular architectures is a cornerstone of modern medicinal and materials chemistry. Modular approaches, which allow for the flexible and convergent assembly of complex molecules from simpler building blocks, are particularly valuable in this context. This compound and its analogues serve as key precursors in a variety of these modular synthetic strategies, enabling the construction of a wide array of phosphonylated frameworks, including heterocyclic systems, peptidomimetics, and other intricate scaffolds. These methods often rely on the unique reactivity of the phosphonate group and the versatility of the protecting groups employed.
Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex, drug-like molecules in a single pot, and they have been successfully applied to the construction of phosphonylated heterocycles. These reactions allow for the rapid generation of molecular diversity from simple starting materials.
One notable example involves the three-component reaction of 2-alkynylbenzaldehydes, various amines, and diethyl phosphonate to produce 1,2-dihydroisoquinolin-1-ylphosphonates. This transformation can be catalyzed by palladium complexes, such as Pd(PPh3)2Cl2 and PdCl2, affording the desired products in high yields. researchgate.net The reaction proceeds through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of diethyl phosphonate and subsequent cyclization.
Another versatile MCR for the synthesis of heterocyclic phosphonates is the 1,3-dipolar cycloaddition. This approach often utilizes in situ generated 1,3-dipoles, which then react with a dipolarophile to form a five-membered heterocycle. For instance, the Bestmann–Ohira reagent can serve as a precursor to a 1,3-dipole that reacts with suitable partners to yield phosphonylated heterocycles. researchgate.net
The synthesis of functionalized (pyrrolidin-2-yl)phosphonates has been achieved through a diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with various alkenes. mdpi.com This modular approach allows for the construction of the pyrrolidine (B122466) ring with control over the stereochemistry, leading to valuable building blocks for medicinal chemistry.
A straightforward method for the synthesis of α-aminophosphonates from 1,3-benzoxazines has also been developed, proceeding through the formation of an iminium ion intermediate followed by the addition of a phosphite. nih.gov This reaction highlights the modularity of using readily available heterocyclic precursors for the synthesis of more complex phosphonylated structures.
Table 1: Examples of Multicomponent Reactions for the Synthesis of Phosphonylated Heterocycles
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| Three-component | 2-Alkynylbenzaldehyde, Amine, Diethyl phosphonate | Pd(PPh3)2Cl2 or PdCl2 | 1,2-Dihydroisoquinolin-1-ylphosphonate | 79-81 | researchgate.net |
| 1,3-Dipolar Cycloaddition | N-Benzyl-C-(diethoxyphosphoryl)nitrone, Alkene | Toluene (B28343), 60°C | Functionalized (pyrrolidin-2-yl)phosphonate | Good | mdpi.com |
| Iminium Ion Addition | 1,3-Benzoxazine, Triethyl phosphite | Boron trifluoride etherate | α-Aminophosphonate | up to 89 | nih.gov |
Synthesis of Phosphonylated Peptidomimetics
Phosphonopeptides, which are analogues of natural peptides where an amide bond is replaced by a phosphonamidate or a phosphonate ester linkage, are of significant interest as enzyme inhibitors. nih.gov The synthesis of these peptidomimetics often employs modular strategies starting from N-protected aminophosphonates, such as this compound.
A common and widely applied method for the formation of the phosphonamidate bond involves the conversion of a dialkyl N-protected aminophosphonate into a more reactive phosphonochloridate. mdpi.com This is typically achieved by treating the dialkyl phosphonate with a chlorinating agent like phosphorus pentachloride or oxalyl chloride. mdpi.com The resulting phosphonochloridate is then coupled with an amino acid or peptide ester to form the desired phosphonopeptide. mdpi.comencyclopedia.pub
For example, diisopropyl N-phthalylaminomethylphosphonate can be converted to the corresponding phosphonochloridate with phosphorus pentachloride. This intermediate then reacts with ethyl glycinate (B8599266) to yield a protected phosphonodipeptide. mdpi.com Similarly, N-Cbz protected aminoalkylphosphonochloridates are used in the synthesis of phosphonopeptides that act as inhibitors of enzymes like d-alanine:d-alanine ligase. nih.gov
The choice of protecting groups is crucial in these syntheses. The Cbz group is frequently used due to its stability under various reaction conditions and its facile removal by hydrogenolysis. Other protecting groups, such as Fmoc, have also been employed in the synthesis of phosphonopeptides. mdpi.com
Table 2: Modular Synthesis of Phosphonopeptide Building Blocks
| Starting Material | Key Intermediate | Coupling Partner | Product | Reference |
| Diisopropyl N-phthalylaminomethylphosphonate | Isopropyl N-phthalylaminomethylphosphonochloridate | Ethyl glycinate | Protected Phosphonodipeptide | mdpi.com |
| N-Cbz-protected Diphenyl 1-aminoethylphosphonate | N-Cbz-protected Methyl 1-aminoethylphosphonochloridate | Methyl alaninate | Protected Phosphonodipeptide | nih.gov |
| Diallyl N-Cbz aminomethylphosphonate | N-Cbz aminomethylphosphonochloridate | Amino acid ester | Phosphonopeptide | researchgate.net |
Construction of Other Phosphonylated Scaffolds
The modular synthesis of phosphonylated frameworks extends beyond heterocycles and peptidomimetics. A powerful and versatile method for the modular preparation of a wide range of phosphonylated derivatives involves the chemoselective activation of diethyl phosphonates with triflic anhydride. nih.govnih.gov This procedure allows for the flexible and iterative substitution of the ethoxy groups on the phosphonate with a broad array of O, S, N, and C-nucleophiles. nih.gov
This method enables the synthesis of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates under mild conditions, which is a significant advantage over harsher, less selective traditional methods. nih.govnih.gov The reaction proceeds by the activation of the diethyl phosphonate with triflic anhydride to form a highly reactive phosphonium (B103445) intermediate. This intermediate then reacts with a nucleophile to yield the substituted product. nih.gov
The iterative nature of this approach is particularly noteworthy. As the initial substitution product often retains one ethoxy group, it can be subjected to another round of activation and substitution, allowing for the stepwise and controlled "decoration" of the phosphorus center with different functional groups. nih.govresearchgate.net This modularity has been exploited to synthesize various biologically active compounds and their precursors. For instance, this method has been used to prepare a mixed phosphonate with antituberculosis properties and a phosphonamidate incorporating the amino acid proline. nih.gov
Table 3: Modular Synthesis of Diverse Phosphonylated Scaffolds via Chemoselective Activation
| Diethyl Phosphonate Substrate | Nucleophile | Product Type | Yield (%) | Reference |
| Diethyl benzylphosphonate | Phenol | Mixed Phosphonate | High | nih.govresearchgate.net |
| Diethyl benzylphosphonate | Morpholine (B109124) | Phosphonamidate | Moderate | nih.govresearchgate.net |
| Diethyl allylphosphonate | Thiophenol | Phosphonothioate | Good | nih.gov |
| Diethyl methylphosphonate | Phenylacetylene | Phosphinate | Excellent | nih.govresearchgate.net |
Q & A
Q. What are the optimal reaction conditions for synthesizing diethyl (CBZ-aminomethyl)phosphonate?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, diethyl phosphonate derivatives can react with carbobenzyloxy (CBZ)-protected amines under anhydrous conditions. A common approach uses dry toluene or THF as solvents at room temperature to minimize side reactions. Catalytic bases like triethylamine or DBU may enhance reaction efficiency. Purity is confirmed via GC (>97%) and structural validation via NMR and IR spectroscopy .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess moisture sensitivity, temperature effects, and light exposure. For instance, decomposition due to trace moisture (as seen in analogous phosphonate reactions) can generate aminopyrazole byproducts, detectable via TLC or HPLC. Store the compound in inert atmospheres (argon/nitrogen) at -20°C, and monitor degradation using NMR to track phosphonate integrity .
Q. What analytical techniques are critical for verifying the structure of this compound?
Key methods include:
- and NMR : To confirm the CBZ-protected amine and phosphonate ester groups.
- IR spectroscopy : Peaks at ~1250 cm (P=O stretch) and ~3300 cm (N-H stretch).
- Mass spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., CHClOP derivatives show MW ~262.66) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies:
- Optimize solvent polarity : Use anhydrous toluene for moisture-sensitive steps.
- Monitor reaction progress : In-situ NMR tracks intermediate formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Reference analogous protocols for diethyl (tosylhydrazono)ethylphosphonate, where functional group interplay affects yields .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The phosphonate group acts as a directing or stabilizing moiety. For example, in Horner-Wadsworth-Emmons reactions, the phosphonate ester facilitates olefin formation. The CBZ group’s electron-withdrawing nature may modulate reactivity, as seen in related aryl phosphonates. Computational studies (DFT) can elucidate electronic effects, while kinetic experiments under varying temperatures/pH validate proposed mechanisms .
Q. How does the CBZ-protecting group influence the biological activity of this compound in medicinal chemistry studies?
The CBZ group enhances solubility and stability during in vitro assays. Compare activity with unprotected analogs:
Q. What strategies address spectral overlap in 1H^1H1H NMR analysis of this compound derivatives?
- Deuterated solvents : Use DMSO-d or CDCl to shift residual proton signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating - or - couplings.
- Paramagnetic shift reagents : Eu(fod) induces splitting in crowded regions.
Refer to diethyl (tetrahydropyranyloxy)methylphosphonate studies for similar challenges .
Methodological Considerations
Q. How should researchers design experiments to evaluate the phosphonate’s role in catalysis or material science?
- Catalytic screening : Test in transition-metal-free C-P bond formations (e.g., aryl halide activations).
- Surface modification : Immobilize the phosphonate on silica or metal oxides; characterize via XPS or FTIR.
- Thermal stability : TGA/DSC analyzes decomposition thresholds for polymer applications .
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
